Regulatory Impurity Threshold
The USP Medicines Compendium monograph for etoricoxib sets an acceptance criterion of NMT 0.10% for any individual unspecified impurity [1]. This quantitative limit applies directly to Etoricoxib N-1,1'-Dioxide, as it is not listed among the specified impurities A–E. In contrast, specified impurities such as Impurity A (4-Methylsulfonyl acetophenone) and Impurity B (4-(Methylsulfonyl)-phenyl acetic acid) have defined reference standards and may be subject to different control strategies. Adherence to this 0.10% threshold is mandatory for pharmaceutical release testing, driving the need for a certified reference standard to accurately quantify this impurity at trace levels.
| Evidence Dimension | Acceptance criterion for individual unspecified impurity |
|---|---|
| Target Compound Data | NMT 0.10% |
| Comparator Or Baseline | Specified impurities (e.g., Impurity A, B) with individual acceptance criteria as per USP |
| Quantified Difference | 0.10% threshold applies to unspecified impurities; specified impurities may have different limits |
| Conditions | USP Medicines Compendium monograph for etoricoxib drug substance |
Why This Matters
This regulatory limit mandates precise quantification, making a certified reference standard essential for compliance in pharmaceutical quality control.
- [1] USP Medicines Compendium. Etoricoxib Proposed Monograph Version 1.1. February 28, 2014. Organic Impurities acceptance criteria. View Source
